molecular formula C10H8N2O2 B125979 6-Aminoquinoline-8-carboxylic acid CAS No. 157915-06-5

6-Aminoquinoline-8-carboxylic acid

Cat. No.: B125979
CAS No.: 157915-06-5
M. Wt: 188.18 g/mol
InChI Key: CDSOBTXQJQKUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoline-8-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the cyclization of an appropriate precursor, such as 2-aminobenzaldehyde, with a suitable reagent under acidic or basic conditions. The reaction can be catalyzed by transition metals or conducted under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are preferred. These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Aminoquinoline-8-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It serves as a scaffold for drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 6-aminoquinoline-8-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with DNA. The amino and carboxylic acid groups facilitate binding to target molecules, enhancing its biological activity. The compound can also participate in redox reactions, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Aminoquinoline-8-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and enhance its binding affinity to biological targets. This dual functionality distinguishes it from other quinoline derivatives and broadens its range of applications .

Properties

IUPAC Name

6-aminoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSOBTXQJQKUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 8-carboxy-6-nitroquinoline (4 g; 18 mM) in methanol (70 ml) was added SnCl2 (20.4 g; 90 mM). The mixture was heated to, and maintained at 40° C. until dissolution of the insoluble. After evaporation of the :solvent, the residue was taken-up in a 2M aqueous solution of NaOH and purified by subjecting to chromatography on Dowex 1X2 Resin. After basification (pH3) with concentrated NH4OH the resulting solid was further purified by subjecting to chromatography on HP20SS resin, eluting with MeOH/H2O--AcOH 1% (30.70) to give 6-amino-8-carboxyquinoline (1.2 g, 35.5%)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20.4 g
Type
reactant
Reaction Step Two

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